molecular formula C19H21ClFN3O4S B1669794 Danirixin CAS No. 954126-98-8

Danirixin

Cat. No.: B1669794
CAS No.: 954126-98-8
M. Wt: 441.9 g/mol
InChI Key: NGYNBSHYFOFVLS-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Danirixin is a small molecule that acts as a selective and reversible antagonist of the CXC chemokine receptor 2 (CXCR2). This receptor plays a crucial role in the chemotaxis of neutrophils to sites of inflammation. This compound has been studied for its potential therapeutic applications in various inflammatory diseases, including chronic obstructive pulmonary disease (COPD), severe asthma, cystic fibrosis, acute lung injury, and respiratory syncytial virus infection .

Scientific Research Applications

Future Directions

Danirixin is being evaluated as a potential anti-inflammatory medicine . It has been used in trials studying the treatment and basic science of various diseases . The dose-dependent inhibition of agonist-induced neutrophil activation following single and repeated once daily oral administration of this compound suggests that this CXCR2 antagonist may have benefit in neutrophil-predominant inflammatory diseases .

Mechanism of Action

Target of Action

Danirixin, also known as GSK1325756, is a small molecule that acts as a selective and reversible antagonist for the CXC chemokine receptor 2 (CXCR2) . CXCR2 is a chemokine receptor expressed on the surface of neutrophils, a type of white blood cell. This receptor plays a pivotal role in the recruitment and activation of neutrophils, which are key players in the body’s immune response .

Mode of Action

This compound works by selectively binding to the CXCR2 receptor, thereby inhibiting its function . This antagonistic action prevents the receptor from responding to its natural ligands, the ELR+ chemokines. As a result, the migration and activation of neutrophils are reduced . This mechanism of action has the potential to decrease inflammation, particularly in conditions where neutrophils are excessively present or activated .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the chemotaxis of neutrophils . Under normal conditions, chemokines bind to CXCR2 on neutrophils, triggering their migration towards sites of inflammation. By blocking CXCR2, this compound inhibits this process, reducing neutrophil migration and subsequent inflammation .

Pharmacokinetics

The pharmacokinetics of this compound have been studied in healthy adult subjects . Systemic exposure to the drug increased with increasing dose, suggesting dose-dependent absorption . The presence of food decreased the maximum concentration (cmax) by 37% and the area under the curve (auc) by 16% . Additionally, the use of omeprazole, a proton-pump inhibitor, resulted in a 65% decrease in Cmax . These findings suggest that food and gastric acid reducing agents can significantly impact the bioavailability of this compound .

Result of Action

The primary molecular effect of this compound is the inhibition of CXCL1-induced CD11b expression on peripheral blood neutrophils . This effect is dose-dependent, with approximately 50% inhibition observed for 50 mg and 100 mg doses of this compound, and 72% inhibition at 200 mg . On a cellular level, this results in a reduction in neutrophil activation and migration, potentially leading to decreased inflammation .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of food and the use of certain medications, such as proton-pump inhibitors, can affect the drug’s absorption and thus its efficacy . Additionally, the drug’s effects may vary between individuals, with elderly subjects showing 50% lower AUC and Cmax compared to younger subjects . These factors need to be taken into consideration when using this compound in a clinical setting .

Biochemical Analysis

Biochemical Properties

Danirixin has a high affinity for the CXCR2 chemokine receptor, with an IC50 for CXCL8 binding of 12.5 nM . The CXCR2 chemokine receptor plays a crucial role in controlling the extravasation and activation of neutrophils . By selectively antagonizing the CXCR2 receptor, this compound can potentially reduce neutrophil migration and activation .

Cellular Effects

This compound has been shown to inhibit ex-vivo CXCL1-induced CD11b expression on peripheral blood neutrophils . This suggests that this compound can engage with pharmacology and inhibit the activation of neutrophils . In addition, this compound has been associated with improved respiratory symptoms and health status in patients with mild-to-moderate COPD .

Molecular Mechanism

The molecular mechanism of this compound involves the antagonism of the CXCR2 chemokine receptor . This receptor is important in controlling the extravasation and activation of neutrophils . By selectively antagonizing this receptor, this compound can potentially reduce neutrophil migration and activation .

Temporal Effects in Laboratory Settings

Systemic exposure following single doses of this compound increased with increasing dose . There was a decrease in Cmax and AUC following administration of this compound in the presence of food . Also, Cmax decreased when this compound was administered following omeprazole .

Dosage Effects in Animal Models

In animal models, oral administration of this compound blocked the influx of neutrophils into the lung following aerosol lipopolysaccharide or ozone challenge . The median effective doses (ED50s) were 1.4 and 16 mg/kg respectively .

Metabolic Pathways

The results demonstrated that glucuronide conjugation is likely to be the major route of metabolism for this compound . Oxidative metabolism contributed only in a minor way indicating that cytochrome P450-mediated drug interactions are not likely to be a concern for this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

Danirixin is synthesized through a series of chemical reactions involving the formation of a diaryl urea structure. The synthetic route typically involves the reaction of aniline derivatives with isocyanates to form the urea linkage. The reaction conditions often include the use of organic solvents such as dichloromethane or acetonitrile, and the reactions are carried out at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This includes the use of high-performance liquid chromatography (HPLC) for purification and quality control .

Chemical Reactions Analysis

Types of Reactions

Danirixin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be used to modify the functional groups present in this compound.

    Substitution: this compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Danirixin

This compound is unique in its high affinity and selectivity for the CXCR2 receptor, with a negative log of the 50% inhibitory concentration (pIC50) of 7.9 for binding to Chinese hamster ovary cell-expressed human CXCR2. It also has a 78-fold selectivity over binding to CXCR1. This high selectivity and potency make this compound a promising candidate for the treatment of inflammatory diseases .

Properties

IUPAC Name

1-[4-chloro-2-hydroxy-3-[(3S)-piperidin-3-yl]sulfonylphenyl]-3-(3-fluoro-2-methylphenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClFN3O4S/c1-11-14(21)5-2-6-15(11)23-19(26)24-16-8-7-13(20)18(17(16)25)29(27,28)12-4-3-9-22-10-12/h2,5-8,12,22,25H,3-4,9-10H2,1H3,(H2,23,24,26)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGYNBSHYFOFVLS-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1F)NC(=O)NC2=C(C(=C(C=C2)Cl)S(=O)(=O)C3CCCNC3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC=C1F)NC(=O)NC2=C(C(=C(C=C2)Cl)S(=O)(=O)[C@H]3CCCNC3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClFN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

954126-98-8
Record name Danirixin [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0954126988
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Danirixin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11922
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name N-[4-CHLORO-2-HYDROXY-3-[(3S)-3-PIPERIDINYLSULFONYL]PHENYL]-N'-(3-FLUORO-2-METHYLPHENYL)UREA
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DANIRIXIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R318PGH5VP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Danirixin
Reactant of Route 2
Danirixin
Reactant of Route 3
Danirixin
Reactant of Route 4
Danirixin
Reactant of Route 5
Danirixin
Reactant of Route 6
Danirixin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.